3-(n-Docosylamino)-pyridine
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Overview
Description
3-(n-Docosylamino)-pyridine is an organic compound characterized by a pyridine ring substituted with a long-chain docosylamine group. This compound is of interest due to its unique structural properties, which combine the aromaticity of pyridine with the hydrophobicity of a long alkyl chain. These properties make it useful in various applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Docosylamino)-pyridine typically involves the reaction of pyridine with docosylamine. One common method is the nucleophilic substitution reaction where the amino group of docosylamine attacks the pyridine ring, resulting in the formation of the desired compound. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(n-Docosylamino)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the pyridine ring.
Major Products
Scientific Research Applications
3-(n-Docosylamino)-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.
Industry: The compound is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(n-Docosylamino)-pyridine involves its interaction with biological membranes. The long alkyl chain allows the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways, making it a valuable tool in the study of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: A shorter-chain analog with similar amphiphilic properties.
Octadecylamine: Another long-chain amine with applications in surfactant production.
Hexadecylamine: Used in similar applications but with different physical properties due to its shorter chain length.
Uniqueness
3-(n-Docosylamino)-pyridine is unique due to its combination of a pyridine ring and a long docosyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it more versatile in applications compared to its shorter-chain analogs.
Properties
IUPAC Name |
N-docosylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPNFZJERBNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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